Furonol
Description
Historical Trajectories in Furanone Chemistry Research
The history of furanone chemistry research is marked by the isolation and identification of various derivatives from natural sources and as products of chemical reactions. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) was first reported in 1960 as a product of the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars, typically requiring heat. researchgate.netnih.govmdpi.com Its presence was later identified in natural products, notably in pineapple and strawberry, contributing significantly to their characteristic aroma. researchgate.netwikipedia.org Early aroma research faced technical limitations, but advancements over time facilitated the identification and characterization of key flavor compounds, including HDMF and related furanones such as 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifurane). acs.orgresearchgate.netnih.gov Research in the early 1970s in Finland, focusing on the arctic bramble, was instrumental in discovering the significance of Mesifurane as a flavor-impact compound, which is an enzymatic methylation product of HDMF. acs.orgresearchgate.netnih.gov
Contemporary Significance of Furonol in Chemical Sciences
This compound holds considerable contemporary significance in chemical sciences, primarily as a potent aroma compound widely utilized in the food industry due to its low odor threshold and attractive sweet, caramel-like, and fruity flavor notes. researchgate.netnih.govmdpi.comresearchgate.netwikipedia.orgacs.orgforeverest.netfoodb.ca Its importance is underscored by its natural occurrence in a variety of fruits and foods, where it is formed through both enzymatic biosynthesis and the Maillard reaction. researchgate.netnih.govmdpi.comresearchgate.netcnif.cnacs.org
Beyond its sensory impact, contemporary research focuses on understanding the intricate formation pathways of HDMF, including detailed studies on its biosynthesis in plants and microorganisms, as well as its chemical formation during thermal processing of food. researchgate.netmdpi.comresearchgate.netcnif.cnacs.orgnih.govmagtech.com.cn Significant progress has been made in elucidating the biological pathways leading to HDMF and Mesifurane. researchgate.netmdpi.comnih.gov For instance, D-fructose-1,6-diphosphate has been identified as a natural progenitor of HDMF in fruits. nih.govmdpi.com
Furthermore, the chemical properties and reactivity of this compound are subjects of ongoing investigation, including its stability under different conditions and its interactions with other compounds in complex matrices. acs.org While primarily recognized for its flavor properties, some research also explores potential biological activities, such as antimicrobial effects. ontosight.ainih.gov
Defining the Academic Research Scope for this compound
The academic research scope for this compound is multifaceted, encompassing a range of chemical and biochemical investigations aimed at a comprehensive understanding of this important compound. Key areas of focus include:
Formation Pathways: Research delves into the detailed mechanisms of HDMF formation, both through enzymatic biosynthesis in various organisms (plants, yeast, bacteria) and via the Maillard reaction in heated foods. This involves identifying precursors, intermediates, and the enzymes involved in biosynthetic routes. researchgate.netnih.govmdpi.comresearchgate.netcnif.cnacs.orgnih.govmagtech.com.cn
Chemical Synthesis: The development of efficient and sustainable synthetic methods for producing HDMF is a significant area of research, aiming to overcome limitations associated with natural extraction and traditional chemical routes. mdpi.comcnif.cn
Chemical and Physical Properties: Studies investigate the physical characteristics, stability, and reactivity of HDMF under various conditions, which is crucial for its application and for understanding its behavior in different environments. acs.orgsigmaaldrich.com
Interactions: Research explores how HDMF interacts with other components in food systems and biological matrices, influencing flavor profiles and potentially exhibiting other effects. acs.org
Biological Activities: While not the primary focus, academic research includes exploring potential biological roles or effects of HDMF, such as its observed antimicrobial properties. ontosight.ainih.gov
The scope of academic research is thus defined by the pursuit of fundamental knowledge regarding this compound's origin, synthesis, characteristics, and potential interactions and activities, providing a scientific basis for its significance in various fields.
Key Properties of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)
| Property | Value / Description | Source |
| Molecular Formula | C₆H₈O₃ | sigmaaldrich.comscbt.comnih.gov |
| Molecular Weight | 128.13 g/mol | sigmaaldrich.comscbt.comnih.govbiosynth.com |
| Appearance | White or colorless solid | wikipedia.org |
| Solubility | Soluble in water and organic solvents | wikipedia.org |
| Melting Point | 73 to 77 °C | wikipedia.org |
| Odor Description | Sweet, caramel, fruity, strawberry-like (when dilute) | nih.govresearchgate.netwikipedia.orgforeverest.netfoodb.ca |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Occurrence of HDMF in Selected Sources
| Source | Notes |
| Strawberry | Key flavor compound, accumulation during ripening observed. researchgate.netnih.govresearchgate.netwikipedia.orgacs.org |
| Pineapple | First identified in pineapple. researchgate.netfoodb.ca |
| Arctic Bramble | Significance in related furanone research. acs.orgresearchgate.netnih.gov |
| Mango | Contains Mesifurane, related to HDMF. acs.org |
| Cooked Beef | Detected in processed foods. researchgate.net |
| Buckwheat | Important component of odor. wikipedia.org |
| Tomato | Found in tomatoes. researchgate.netwikipedia.org |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Detailed research findings highlight the complexity of HDMF formation. In fruits, it is synthesized through a series of enzymatic steps, with D-fructose-1,6-diphosphate identified as a precursor. researchgate.netnih.govmdpi.comacs.org In contrast, its formation in heated foods primarily occurs via the Maillard reaction, where carbohydrates like L-rhamnose can serve as efficient precursors. nih.govmdpi.com Research has also explored the antimicrobial effects of HDMF, demonstrating broad-spectrum activity against certain bacteria and fungi, including clinically isolated antibiotic-resistant strains, and its ability to affect the cell cycle in yeast. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-7-4(3)6/h1,5H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEHVRMRZKALIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(=O)O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180070 | |
| Record name | Furonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25409-36-3 | |
| Record name | Furonol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025409363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7IU4D975B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Furonol and Analog Synthesis
The synthesis of Furaneol (B68789) and related furanone structures involves diverse chemical strategies aimed at constructing the characteristic furanone ring system and introducing the necessary substituents.
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in the efficient synthesis of furanones, enabling reactions to proceed under milder conditions, with improved yields, and often with enhanced selectivity. Both traditional catalytic systems and more contemporary organocatalytic methods have been explored.
Homogeneous and heterogeneous catalysis offer distinct advantages in furanone synthesis. Homogeneous catalysts, being in the same phase as the reactants, often provide high activity and selectivity, while heterogeneous catalysts can be easily separated and recycled.
Early approaches to Furaneol synthesis involved methods such as the oxidation of 2,5-dimethyl-2,5-dimethoxy-2,5-dihydrofuran with potassium chlorate (B79027) in the presence of catalytic amounts of osmium tetroxide in aqueous solution, yielding erythro-3,4-dihydroxyhexane-2,5-dione, which could then be converted to Furaneol under basic conditions. researchgate.net Another route involved the hydrodimerization of methylglyoxal (B44143) with zinc to produce the threo isomer of 3,4-dihydroxyhexane-2,5-dione, also a precursor to Furaneol. researchgate.net
More recent catalytic strategies for furanone synthesis include the use of various metal-based catalysts. For instance, palladium catalysis has been employed in the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org Gold-catalyzed cyclizations of diols and triols have also been shown to yield hetero- or spirocycles, including furan (B31954) derivatives, often proceeding in aqueous media. organic-chemistry.org FeCl3 has been reported as a catalyst for the addition and cyclization reactions leading to substituted furans. organic-chemistry.org
In the context of Furaneol specifically, a method involving the reaction of hydrogen peroxide with 2,5-dimethyl-(2H)-3-furanone in the presence of a base has been described, representing a homogeneous catalytic approach where bases like sodium hydroxide, potassium bicarbonate, or sodium carbonate facilitate the transformation. google.com
Heterogeneous catalysts are increasingly explored for their recyclability and potential for continuous processes. Metal-organic frameworks (MOFs) have shown promise as heterogeneous catalysts, for example, in the oxidation of furfural, a related furanic compound. nih.gov Supported transition metal catalysts are also utilized in hydrogen transfer reactions relevant to the synthesis of furan derivatives. rsc.org Pd/C catalysts have been investigated for the reductive etherification of furfural. mdpi.com The development of heterogeneous non-noble metal catalysts, such as those based on Fe, Co, Ni, or Cu, is an active area of research for the valorization of biomass into furan derivatives, offering a more sustainable alternative to expensive noble metals. nih.govmdpi.comfrontiersin.org Titanium silicate (B1173343) molecular sieve catalysts have been reported for the efficient synthesis of furanone derivatives like 5-hydroxy-2(5H)-furanone. rsc.org
Research findings highlight the influence of catalyst type and reaction conditions on the yield and selectivity of furanone synthesis. For example, in the synthesis of Furaneol from methylglyoxal, optimizing conditions such as the concentration ratio of intermediates and reaction temperature significantly impacted the yield. researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal catalysis, often providing environmentally benign routes. In the context of furanone synthesis, organocatalysts have been explored for various transformations.
Proline and pyrrolidine, known organocatalysts, have been investigated for their ability to catalyze aldol (B89426) reactions, which can be key steps in the synthesis of deoxy sugars, precursors that can be converted into Furaneol. google.com This highlights the potential of organocatalysis in constructing the carbon skeleton necessary for the furanone ring.
Beyond direct furanone synthesis, organocatalytic methods have been developed for the synthesis of furan derivatives, such as highly substituted furfuryl alcohols and amines. nih.gov Organic superbases have also been employed as organocatalysts in reactions involving furan rings, such as the thiolation of trimethyl(perfluorophenyl)silanes. rsc.org Furthermore, organocatalysis has been applied to the synthesis of more complex furan-embedded structures. nih.gov
While enzymatic catalysis is a distinct category (biocatalysis), it shares some characteristics with organocatalysis in that it utilizes organic molecules (enzymes) to facilitate transformations. The enzymatic synthesis of Furaneol occurs naturally in strawberries, catalyzed by Fragaria x ananassa enone oxidoreductase (FaEO), which reduces a precursor molecule to form Furaneol. nih.gov This enzymatic pathway represents a highly selective biocatalytic route to Furaneol.
Green Chemistry Principles in this compound Production
The application of green chemistry principles in the synthesis of Furaneol and furanone analogs is crucial for developing environmentally sustainable processes. This involves minimizing or eliminating the use of hazardous substances, maximizing atom economy, and utilizing energy-efficient methods.
Traditional organic synthesis often relies heavily on organic solvents, which can be toxic, flammable, and generate significant waste. Implementing solvent-free conditions or using environmentally benign reaction media aligns with green chemistry principles.
Solvent-free synthesis approaches have gained traction in organic chemistry, offering advantages in terms of reduced waste and simpler product isolation. jocpr.comrsc.orgpharmafeatures.com Mechanochemistry, utilizing mechanical energy through grinding or milling, is a prominent solvent-free technique being explored for sustainable synthesis. pharmafeatures.com
The use of water as a solvent is highly desirable due to its availability, low cost, and environmental compatibility. Gold-catalyzed cyclizations, for instance, have been successfully conducted in aqueous media. organic-chemistry.org Some organocatalytic aldol reactions relevant to furanone precursors can also be carried out in water or aqueous solvents. google.com
Environmentally benign organic solvents and reaction media are also being investigated as alternatives to traditional hazardous solvents. Examples include the use of cyclopentylmethyl ether as a reaction medium in heterogeneous catalytic processes. researchgate.net Biphasic systems, such as those involving methyl isobutyl ketone (MIBK) and water, have been employed to improve yields in the conversion of glucose to furan derivatives. frontiersin.orgresearchgate.net
The development of green chemical processes for furanone synthesis aims to address the problems associated with traditional methods, such as the generation of toxic gases and significant wastewater. nus.edu.sg
Sustainable catalysis focuses on using catalysts that are environmentally friendly, derived from renewable resources, and can be recovered and reused efficiently. This is a key aspect of green chemistry in furanone production.
The use of recyclable heterogeneous catalysts is a cornerstone of sustainable synthesis. Many heterogeneous catalysts, including metal nanoparticles supported on various materials and MOFs, can be recovered by simple filtration and reused for multiple reaction cycles, reducing waste and process costs. organic-chemistry.orgresearchgate.netnih.gov
Developing catalysts from readily available and non-toxic starting materials is another important aspect of sustainable catalysis. For example, sulfonated graphitic carbon nitride, synthesized from urea, has shown promise as a solid organo-catalyst for converting carbohydrates to furanics. nih.gov
Solid acid catalysts, such as perfluorosulfonic acid (PFSA) resins like Aquivion, are being explored as water-tolerant and reusable catalysts for various transformations, including those relevant to furanone synthesis precursors. researchgate.net
The shift towards using non-noble metal catalysts (e.g., Fe, Co, Ni, Cu) instead of precious metals like palladium or platinum is driven by cost and sustainability considerations. These catalysts are being developed for biomass valorization and the synthesis of furan derivatives. nih.govmdpi.comfrontiersin.org
Biocatalysis, utilizing enzymes, represents a highly sustainable approach as enzymes are biodegradable and catalyze reactions under mild conditions (temperature, pressure, and pH). nih.govcnif.cnpolimi.it The enzymatic synthesis of Furaneol in nature is a prime example of a sustainable biocatalytic pathway. nih.gov
Stereoselective and Enantioselective Synthetic Pathways to this compound Derivatives
Stereoselective and enantioselective synthesis are crucial for producing compounds with specific spatial arrangements, which can significantly impact their biological activity and physical properties. While direct information on the stereoselective synthesis of this compound itself is limited in the search results, research has focused on the stereoselective synthesis of related furanone derivatives and scaffolds.
Studies have explored stereoselective methodologies for constructing furan systems. For instance, a stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key building block in some pharmaceutical compounds, has been reported with high enantiomeric excess. researchgate.net This involved a Wittig olefination-Claisen rearrangement protocol using a d-glyceraldehyde (B118911) derivative as a source of chirality. researchgate.net Another approach describes the stereoselective synthesis of bicyclic furan and pyran derivatives through novel catalytic strategies. molaid.com Additionally, stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones has been achieved, yielding single diastereomers. rsc.org These examples highlight the ongoing development of methods for controlling stereochemistry in furan-related synthesis, which can be relevant for the preparation of stereoisomers of this compound derivatives. Furaneol itself has (R)-(+) and (S)-(-) enantiomers with different CAS numbers, indicating the existence and potential importance of its stereochemistry. wikipedia.org
Derivatization and Structural Modification Studies
Exploration of Novel this compound Derivatives and Analogs
The furanone core structure of this compound serves as a scaffold for the creation of a variety of derivatives and analogs with modified properties and activities. Research in this area aims to explore the structure-activity relationships and develop compounds with enhanced or novel applications.
Studies have reported the synthesis of novel 2(5H)-furanone derivatives, including chiral sulfanyl (B85325) and sulfonyl derivatives based on 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones. mdpi.com These derivatives have been synthesized and evaluated for their biological activity, particularly their antimicrobial properties. mdpi.com Another area of exploration involves the synthesis of furanone-based natural product analogues, such as 5- and 3-(1'-hydroxyalkyl)-substituted 5H-furan-2-ones and 5-alkylidene-5H-furan-2-ones, to study their effects on quorum sensing systems. nih.gov
The synthesis of novel furan, furo[2,3-d]pyrimidine (B11772683), and furo[3,2-e] Current time information in Bangalore, IN.nih.govtriazolo[1,5-c]pyrimidine derivatives, designed as potential VEGFR-2 inhibitors, also demonstrates the use of the furan core in developing new therapeutic agents. nih.gov Furthermore, novel furan-diketopiperazine-type derivatives have been synthesized and shown to exhibit potent cytotoxic activities, suggesting the potential of this compound-related structures in cancer treatment. nih.gov The creation of these diverse derivatives underscores the versatility of the furanone scaffold in medicinal chemistry and materials science.
Data on some explored this compound derivatives and analogs:
| Compound Type | Examples Mentioned | Potential Area of Application |
| Chiral Sulfanyl/Sulfonyl | Derivatives based on 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones mdpi.com | Antimicrobial activity |
| Natural Product Analogues | 5- and 3-(1'-hydroxyalkyl)-substituted 5H-furan-2-ones, 5-alkylidene-5H-furan-2-ones nih.gov | Quorum sensing inhibition |
| Furan-diketopiperazine-type | Compounds 17o and 17p nih.gov | Cytotoxic agents |
| Furan, Furo[2,3-d]pyrimidine, Furo[3,2-e] Current time information in Bangalore, IN.nih.govtriazolo[1,5-c]pyrimidine | Various synthesized derivatives nih.gov | VEGFR-2 inhibitors |
Reaction Mechanisms and Reactivity of this compound Transformations
This compound and its derivatives undergo various chemical transformations due to the presence of the furanone ring, hydroxyl group, and methyl substituents. Understanding the reaction mechanisms is crucial for controlling reaction outcomes and designing synthetic routes.
This compound is known to undergo oxidation and substitution reactions. For instance, oxidation can lead to derivatives like furaneol acetate. Substitution reactions involve the replacement of functional groups, resulting in new compounds. Common oxidizing agents include oxygen and hydrogen peroxide, often with metal catalysts. Reduction is also a possible transformation, leading to reduced forms with altered functional groups.
The presence of the planar enol-oxo group in 4-hydroxy-3(2H)-furanones, including Furaneol, is associated with the formation of strong hydrogen bonds with the adjacent 4-hydroxy group, influencing their properties and reactivity. mdpi.com
Heterocyclic Ring System Transformations Involving this compound Scaffolds
This compound and its derivatives can serve as starting materials or intermediates in the synthesis of other heterocyclic ring systems. This highlights their utility in constructing more complex molecular architectures.
Research has demonstrated the use of 2-furanone derivatives as precursors for synthesizing various heterocyclic and non-heterocyclic compounds. nih.gov For example, 2-furanone derivatives have been used to prepare pyrrol-2-one derivatives by reaction with ammonium (B1175870) acetate. nih.gov
The furanone scaffold can be involved in reactions that lead to the formation of fused or spirocyclic heterocyclic systems. While direct examples with this compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone) are not explicitly detailed in the search results for this specific section, studies on related furanone structures illustrate this potential. The stereoselective synthesis of cis-fused perhydrofuro[2,3-b]furans from 3-C-branched glycal derivatives involves a Claisen rearrangement and subsequent cyclization steps. researchgate.net The design and synthesis of furo[2,3-d]pyrimidine and furo[3,2-e] Current time information in Bangalore, IN.nih.govtriazolo[1,5-c]pyrimidine derivatives from furan precursors also exemplify the construction of fused heterocyclic systems involving a furan ring. nih.gov The ability of furan derivatives to undergo transformations leading to other heterocycles, such as pyrroles and thiophenes, through various catalyzed cyclizations further supports the potential for this compound scaffolds to be involved in such transformations. organic-chemistry.org
Biosynthetic Pathways and Enzymatic Mechanisms
Elucidation of Furonol Biosynthesis in Biological Systems
The investigation into how organisms naturally produce this compound has revealed a biosynthetic route originating from primary metabolism, particularly from sugars. This pathway has been extensively studied in fruits, such as strawberries, where these compounds are key to their characteristic aroma.
The biosynthesis of furanones, such as this compound, in plants has been traced back to carbohydrate metabolism. Radiotracer studies and incorporation experiments have been pivotal in identifying the primary precursors.
Key Precursors : D-Glucose is considered the natural precursor for this compound biosynthesis. nih.gov It is first metabolized through glycolysis to form fructose-1,6-bisphosphate. nih.gov Experiments using labeled fructose have demonstrated the transformation of the complete carbon chain of fructose into the furanone structure. nih.gov
Metabolic Pathway : Fructose-1,6-bisphosphate has shown the highest incorporation rate into the furanone structure, establishing it as a key intermediate. nih.gov The pathway proceeds through several enzymatic steps, with studies in yeast also identifying intermediate compounds in the conversion process. nih.gov
Metabolic Flux Analysis (MFA) : MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govrsc.org In the context of this compound biosynthesis, techniques such as radiotracer studies have been employed to follow the path of labeled precursors like D-glucose and fructose through the metabolic network, confirming their role and the efficiency of their conversion into the final furanone products. nih.gov This approach is essential for understanding the functional behavior of cells and for metabolic engineering efforts aimed at improving production. nih.gov
Table 1: Key Precursors and Intermediates in this compound Biosynthesis
| Compound | Role | Supporting Evidence |
|---|---|---|
| D-Glucose | Natural Precursor | Converted via glycolysis. nih.gov |
| Fructose-1,6-bisphosphate | Key Intermediate | Highest incorporation rate observed in tracer studies. nih.gov |
This table is interactive and can be sorted by column.
Identifying the specific genes and enzymes that catalyze the steps in this compound biosynthesis is crucial for understanding its regulation. Transcriptomic analysis, which involves sequencing all RNA molecules in a cell, has been a powerful tool for discovering genes that are active during periods of high this compound production, such as fruit ripening. peerj.com
Identification of a Key Enzyme : In strawberries (Fragaria x ananassa), a ripening-induced enzyme was identified as being responsible for the final step in the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a prominent this compound. nih.gov This enzyme, Fragaria x ananassa enone oxidoreductase (FaEO), was initially misidentified as a quinone oxidoreductase (FaQR) based on sequence similarity. nih.govresearchgate.net
Enzymatic Function : FaEO catalyzes the reduction of the exocyclic double bond of the immediate precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), in a reaction that depends on the cofactor NAD(P)H. nih.govresearchgate.net
Transcriptomic Approach : The discovery of genes like FaEO is often achieved through comparative transcriptomic analysis. nih.gov By comparing the gene expression profiles of, for example, ripe (this compound-producing) and unripe fruit, researchers can identify genes that are significantly upregulated during the production phase, making them strong candidates for involvement in the biosynthetic pathway. nih.govfrontiersin.org This approach has been successfully used to identify genes involved in the biosynthesis of various plant secondary metabolites. peerj.commdpi.com
Enzymatic Catalysis and Biotransformations of this compound
Enzymes not only synthesize the core this compound structure but also modify it, creating a diversity of related compounds. The study of these enzymes opens avenues for biocatalytic applications, while understanding how microbes metabolize these compounds is important for both ecological and industrial contexts.
Once the basic this compound structure is formed, it can be further modified by other enzymes, leading to derivatives with different properties.
Methylation and Glucosylation : Radiotracer studies have shown that this compound can be converted into its methyl ether or its β-D-glucopyranoside. nih.gov The enzymes responsible for these methylation and glucosylation reactions have been identified and characterized, adding another layer of complexity and diversity to the furanone compounds found in nature. nih.gov
Malonylation : Evidence also exists for the formation of malonylated derivatives of this compound, although the specific enzyme catalyzing this malonyl transfer has not yet been identified as of 2017. nih.gov
Table 2: Characterized Enzymes in this compound Biosynthesis and Modification
| Enzyme | Organism | Function | Precursor/Substrate | Product |
|---|---|---|---|---|
| Fragaria x ananassa enone oxidoreductase (FaEO) | Strawberry (Fragaria x ananassa) | Final step in HDMF biosynthesis; reduction of an exocyclic double bond. nih.gov | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) |
| O-methyltransferase | N/A | Methylation of the hydroxyl group. nih.gov | This compound | Methoxy-Furonol derivative |
This table is interactive and can be sorted by column.
Biocatalysis uses enzymes to perform chemical transformations, offering a greener and more specific alternative to traditional chemical synthesis. ijirt.orgscitechdaily.com The enzymes involved in this compound biosynthesis and modification are promising candidates for industrial applications.
Advantages of Biocatalysis : Enzymes operate under mild conditions (room temperature and pressure), exhibit high product selectivity, and can reduce the need for toxic solvents and high energy inputs associated with traditional chemical catalysis. scitechdaily.comdigitellinc.com
Production of Furan (B31954) Derivatives : While the direct biocatalytic production of this compound is an area of ongoing research, related processes have been successfully developed. For instance, yeast alcohol dehydrogenase (YADH) can be used to catalyze the reduction of furfural to furfuryl alcohol. digitellinc.com More recently, robust transaminases have been engineered for the scalable amination of biobased furan aldehydes to produce various furfurylamines, which are valuable precursors for polymers and pharmaceuticals. nih.gov
Future Potential : A detailed understanding of the structure and mechanism of enzymes like FaEO provides a solid foundation for protein engineering. researchgate.net This could allow for the development of tailor-made enzymes with improved stability or altered substrate specificity for use in biocatalytic processes to produce specific, high-value this compound compounds. researchgate.net
Microorganisms have evolved pathways to degrade furanic compounds, often as a detoxification mechanism. nih.gov These metabolic processes are of significant interest for bioremediation and for understanding the fate of these compounds in various environments.
Detoxification Mechanisms : Furanic compounds can be toxic to microorganisms. nih.gov To ameliorate these effects, many microbes initially oxidize or reduce the compounds. For example, furanic aldehydes are often converted to their less toxic alcohol or carboxylic acid forms. nih.gov
Degradation Pathways : The microbial metabolism of furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) has been characterized, particularly in Gram-negative aerobic bacteria. nih.gov The degradation of furfural typically proceeds through 2-furoic acid to the primary intermediate 2-oxoglutarate. nih.gov HMF is converted via 2,5-furandicarboxylic acid into 2-furoic acid, which then enters the furfural degradation pathway. nih.gov
Genetic Basis : In the bacterium Cupriavidus basilensis, the enzymes for these degradation pathways are encoded by a cluster of eight hmf genes. nih.gov The genetic and biochemical characterization of these microbial metabolic systems holds promise for industrial applications, including the detoxification of biomass hydrolysates and the production of value-added chemicals like 2,5-furandicarboxylic acid. nih.gov
Molecular Interaction Studies and Structure Activity Relationship Methodologies
Mechanistic Investigations of Furonol Molecular Interactions
Investigating the molecular interactions of this compound involves understanding its binding dynamics with biological targets such as proteins and receptors, as well as its potential influence on enzyme activity.
Protein-Ligand Binding Dynamics and Receptor Interactions
The interaction of this compound with proteins and receptors is fundamental to its biological effects. One notable interaction involves olfactory receptors. When inhaled, this compound binds to specific receptors in the nasal cavity, initiating a signal transduction pathway that leads to the perception of its characteristic sweet, caramel-like aroma. The molecular targets in this process include olfactory receptor neurons, which are activated upon binding with this compound. This highlights a specific instance of protein-ligand binding dynamics where this compound acts as a ligand for olfactory receptors. Research categorizes the study of compounds like this compound by their biological targets, including receptor binding.
Enzyme Inhibition and Activation Mechanisms by this compound Analogs
The potential for this compound and its analogs to modulate enzyme activity is another area of investigation. Enzyme inhibition and activation mechanisms by this compound analogs are considered relevant biological targets in research. While specific detailed mechanisms for this compound itself are not extensively detailed in the provided information, studies on furanone derivatives have explored their interactions with enzymes. For instance, quantitative structure-activity relationship (QSAR) analysis has been applied to a series of furanone derivatives to study their inhibitory activity against cyclooxygenase-2 (COX-2). researchgate.net This suggests that furanone structures, related to this compound, can interact with enzymes, and their inhibitory potential can be analyzed through systematic studies.
Methodological Approaches for Structure-Activity Relationship Elucidation
Elucidating the structure-activity relationship (SAR) of this compound and its analogs involves employing both computational and experimental strategies to understand how structural modifications influence biological activity. Research frameworks for studying compounds like this compound include categorizing findings by methodological limitations, emphasizing the importance of robust approaches.
Computational Approaches in SAR Studies (e.g., QSAR, Molecular Docking)
Computational methods play a significant role in predicting and understanding the SAR of furanone derivatives. Quantitative Structure-Activity Relationship (QSAR) analysis is a widely used computational technique that correlates structural descriptors of compounds with their biological activities. researchgate.netnih.govnih.govplos.org For furanone derivatives, QSAR models have been developed to analyze activities such as cyclooxygenase-2 (COX-2) inhibition. researchgate.net These models utilize various descriptors to establish a correlation between chemical structure and biological response. researchgate.net
Another powerful computational approach is molecular docking. nih.govmdpi.complos.org Molecular docking simulations are used to predict the binding orientation and affinity of a ligand (like this compound or its analogs) to a target protein or receptor. nih.govmdpi.com This method helps in understanding the potential molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the binding site of the biological target. mdpi.com Studies on related compounds like flavonols, which also contain a furan (B31954) ring system, have utilized molecular docking to predict binding models with proteins like PPAR-α, providing insights into potential interactions. nih.gov Three-dimensional QSAR methods, such as molecular field analysis, combined with receptor-ligand complex stability studies, have also been employed to theoretically validate experimental SAR observations for furanone derivatives acting as GABA receptor modulators. nih.gov
Detailed research findings from QSAR studies on furanone derivatives for COX-2 inhibition have shown significant statistical parameters for the developed models. For example, a 2D QSAR model for thirty-two furanone derivatives exhibited a correlation coefficient (r²) of 0.840 and a cross-validated squared correlation coefficient (q²) of 0.773. researchgate.net Descriptors related to the number of oxygen atoms, polar surface area, and presence of six-membered rings were found to play a significant role in COX-2 inhibition. researchgate.net
Experimental Strategies for SAR Analysis (e.g., Directed Synthesis, Functional Assays)
Experimental strategies are essential for validating computational predictions and directly assessing the biological activities of this compound analogs. Directed synthesis involves the rational design and synthesis of new furanone derivatives with specific structural modifications based on insights gained from computational studies or existing SAR data. nih.govajrconline.org By systematically altering the chemical structure, researchers can synthesize a library of analogs with variations in functional groups, substituents, or ring modifications.
Following synthesis, functional assays are conducted to evaluate the biological activity of these newly synthesized analogs. nih.govajrconline.orgnih.gov These assays measure the effect of the compounds on specific biological targets or pathways, such as enzyme activity, receptor binding, or cellular responses. By comparing the activities of different analogs, experimental SAR can be established, correlating specific structural features with observed biological effects. This iterative process of directed synthesis and functional testing allows for the refinement of SAR models and the identification of key structural determinants for desired biological activity. Experimental design considerations are critical for studying the properties of compounds, including defining parameters, using control groups, and ensuring replication for reproducibility. Functional assays are a key part of evaluating the biological activities, such as antimicrobial properties, of compounds like this compound. ontosight.ai
Advanced Analytical Chemistry Research for Furonol
Development of Novel Chromatographic Techniques
Chromatographic methods are essential for separating Furonol from complex mixtures, enabling its quantification and further analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been extensively developed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of furan (B31954) derivatives due to its high resolution, sensitivity, and versatility. arabjchem.org Reversed-phase (RP) HPLC is the most common mode employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.
Methodologies for furanone analysis often involve C8 or C18 columns. nih.govresearchgate.net For instance, a simple HPLC method coupled with a diode array detector (DAD) has been successfully established for the simultaneous determination of four major furan derivatives in coffee using a C8 column. nih.gov Another approach for analyzing 2(5H)-Furanone, a related compound, uses a Newcrom R1 reverse-phase column, which is noted for its low silanol activity. sielc.com The mobile phase typically consists of an aqueous solution, often acidified with phosphoric or formic acid, and an organic modifier like acetonitrile or methanol. sielc.comub.edu Gradient elution, where the mobile phase composition is changed during the analysis, is frequently used to separate compounds with a wide range of polarities. ub.edunih.gov
Detection is commonly performed using ultraviolet/visible (UV/Vis) or fluorescence detectors (FLD). ub.edu Fluorescence detection, in particular, can offer higher selectivity and sensitivity compared to UV/Vis detection for certain flavanols. ub.edu For applications requiring mass spectrometry (MS) compatibility, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com These HPLC methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com
| Compound/Matrix | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| 2(5H)-Furanone | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | Not specified (MS-compatible) | Scalable method suitable for preparative separation and pharmacokinetics. | sielc.com |
| Furan Derivatives in Coffee | Zorbax Eclipse XBD-C8 (4.6 × 150 mm, 5 μm) | Not detailed | Diode Array Detection (DAD) | Simultaneous quantification of four furan derivatives with a 15-minute run time. Good linearity, accuracy (recovery ≥ 89.9%), and precision (RSD ≤ 4.5%). | nih.gov |
| Flavanols in Nutraceuticals | Kinetex C18 (150 × 4.6 mm, 2.6 µm) | A: 0.1% formic acid in water; B: Methanol (Gradient elution) | UV/Vis and Fluorescence (FLD) | HPLC-FLD showed better selectivity and sensitivity. Achieved linearity (R² ≥ 0.993) and low limits of detection (≤ 0.1 mg L⁻¹). | ub.edu |
| Fluorouracil in Nanoparticles | RP C18 | Acetonitrile and Water (10:90, v/v) | Photodiode Array (PDA) at 265 nm | Rapid (4 min run time), specific, and linear method in the range of 0.1-10 μg/mL. | scielo.br |
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and other furan derivatives. sigmaaldrich.com The technique involves a gaseous mobile phase, typically an inert gas like helium or nitrogen, which carries the vaporized sample through a stationary phase located in a column. sigmaaldrich.com
For the analysis of furan derivatives, GC is often coupled with mass spectrometry (GC-MS), a hyphenated technique that combines the separation power of GC with the detection capabilities of MS. This combination allows for both the quantification and structural identification of the analytes. nih.gov A rapid GC-MS method has been validated for the determination of aromatic compounds, including furaneol (B68789), in grape juice and wine. nih.gov This method demonstrated good linearity, accuracy, and acceptable limits of detection and quantification within a 20-minute run time. nih.gov
The choice of the GC column is critical and depends on the specific application. sigmaaldrich.com Fused-silica open-tubular columns, such as the HP-5MS, are commonly used for separating furan derivatives. google.com The conditions of the GC system, including injector temperature, column temperature program, and detector settings, are optimized to achieve the desired separation and sensitivity. google.com For instance, in the analysis of furfuryl alcohol, a flame ionization detector (FID) can be used, with specific flow rates for the carrier gas (nitrogen), hydrogen, and air. google.com Sample preparation for GC analysis may involve extraction to transfer the analyte from a complex matrix, like a reaction mixture, into a suitable organic solvent. google.com
| Analyte/Matrix | Technique | Column | Detector | Key Parameters & Findings | Reference |
|---|---|---|---|---|---|
| Furaneol in Grape Derivatives | GC-MS | Not specified | Mass Spectrometry (MS) | Rapid 20-min method. Good linearity (R² > 0.9952), accuracy (CV < 12.9%), and recovery (76.6% to 106.3%). | nih.gov |
| Furfuryl Alcohol in Reaction Liquid | GC | HP-5MS (30m × 0.25mm × 0.25µm) | Not specified (MS in one variant) | Temperature program: Initial 50°C, ramp to 180°C. Carrier gas: High-purity helium. | google.com |
| Furfural Analysis | SPME-GC-FID / GC-TOF-MS | Not specified | Flame Ionization Detector (FID) / Time-of-Flight Mass Spectrometry (TOF-MS) | Simple, accurate method (RSD < 8%) with good recoveries (77-107%). Low detection limits achieved with GC-TOF-MS. | researchgate.net |
| Phenols | GC/FID | Fused-silica, open-tubular wide-bore | Flame Ionization Detector (FID) | Method describes both single-column and dual-column approaches for improved resolution and sensitivity compared to packed columns. | epa.gov |
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules like this compound. These methods rely on the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure, functional groups, and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds. wikipedia.org It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. wikipedia.orgunl.edu The most common types of NMR are proton (¹H) and carbon-13 (¹³C) spectroscopy. wikipedia.org
The structure of furan-containing compounds, such as furostanol saponins and glycosides, has been successfully elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. nih.govresearchgate.net
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons and their chemical environments, while ¹³C NMR provides information about the carbon skeleton. researchgate.net The chemical shift (δ) of a nucleus in an NMR spectrum is highly dependent on its electronic environment. vanderbilt.edu
2D NMR: Techniques like Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (ROESY/NOESY) are used to establish connections between atoms. wikipedia.orgresearchgate.net
COSY and TOCSY reveal proton-proton couplings, helping to identify spin systems within a molecule. researchgate.net
HSQC correlates directly bonded proton and carbon atoms. researchgate.net
HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure. researchgate.net
ROESY/NOESY experiments identify protons that are close in space, providing insights into the stereochemistry of the molecule. researchgate.net
The complete and unambiguous assignment of all proton and carbon signals for complex furan-containing natural products is often achieved through the extensive application of these NMR methods. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it central to the structural analysis of unknown compounds. nih.gov It can provide the accurate molecular weight of a compound, allowing for the determination of its molecular formula with high confidence, especially with high-resolution MS. nih.gov
For the structural elucidation of furan-containing compounds like furostanol saponins, MS, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is used alongside NMR. nih.govresearchgate.net The fragmentation patterns observed in the mass spectrum provide critical structural information. nih.gov Tandem MS (MS/MS) is particularly useful, where precursor ions are selected and fragmented to generate product ions. This process reveals details about the molecule's substructures. nih.gov
The combination of liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is a common workflow for identifying small molecules and metabolites in complex mixtures. nih.gov In the analysis of flavonoids, for example, the most valuable fragmentation pathways involve the breaking of the C-ring bonds, which helps to identify the A and B rings of the flavonoid structure. researchgate.net This illustrates how specific fragmentation patterns are characteristic of different classes of compounds, aiding in their identification. researchgate.net
A variety of other spectroscopic techniques are employed to provide complementary information for the characterization of this compound.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups within a molecule. bruker.comnih.gov IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. youtube.com The resulting spectrum shows absorption bands corresponding to different functional groups. youtube.com Raman spectroscopy is based on the inelastic scattering of monochromatic light (Raman scattering) and provides information on the vibrational and rotational energy levels of molecules. nih.govspectroscopyonline.com It is particularly useful for analyzing aqueous samples as water is a weak Raman scatterer. nih.gov Raman spectroscopy has been effectively used to distinguish between structurally similar furan derivatives. europub.co.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light by a molecule. scispace.com It is particularly useful for compounds containing π-bonds and aromatic rings, which undergo electronic transitions in this region of the electromagnetic spectrum. scispace.com The UV spectra of furan and its derivatives typically show characteristic absorption peaks. For example, flavones and flavonols exhibit two major absorption bands (Band I and Band II) in the 240–400 nm region, which are associated with the different aromatic ring systems in their structures. semanticscholar.org UV-Vis spectroscopy is often used as a detector in HPLC for quantitative analysis. wiley.com
Fluorescence Spectroscopy: This is a highly sensitive and selective technique that measures the fluorescence emitted by a substance after it absorbs light. core.ac.uk Not all molecules fluoresce, but those that do, known as fluorophores, often contain aromatic rings. core.ac.uk The intensity and wavelength of the emitted light can be influenced by the chemical environment, such as pH. mdpi.com Fluorescence spectroscopy can be more sensitive than UV-Vis absorption and is a valuable tool for quantitative and qualitative analysis, often used as a selective detector in chromatography. ub.educore.ac.uknih.gov
| Technique | Compound Class | Key Findings/Observations | Reference |
|---|---|---|---|
| Raman Spectroscopy | Antibacterial Furan Derivatives | Effective in distinguishing structurally similar compounds by identifying characteristic peaks for the furan ring and nitro groups. | europub.co.uk |
| UV-Vis Spectroscopy | Flavones and Flavonols | Shows two major absorption peaks: Band I (300–380 nm) and Band II (240–280 nm), associated with the B-ring and A-ring systems, respectively. | semanticscholar.org |
| Fluorescence Spectroscopy | Formononetin (an isoflavone) | Fluorescence intensity is pH-dependent, with significant enhancement in weak acidic and basic conditions due to the deprotonation of a hydroxyl group. | mdpi.com |
| Infrared (IR) Spectroscopy | Propenol Isomers (related enols) | Fourier transform infrared (FTIR) spectra in the gas phase (900-3800 cm⁻¹) allowed for the identification of different conformers (syn/anti) and isomers (cis/trans). | researchgate.net |
Chemometric Applications in this compound Analysis
Chemometrics leverages mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of this compound, chemometric techniques are indispensable for processing complex datasets generated by modern analytical instruments, particularly spectroscopic methods. frontiersin.orglegaldesire.com These approaches allow for the resolution of highly overlapping spectra and the development of robust predictive models for both qualitative and quantitative purposes. nih.govnih.gov By applying multivariate algorithms, researchers can achieve faster and more reliable results for analyzing this compound in various matrices, from raw materials to finished products, and for identifying potential impurities or degradation products. nih.govresearchgate.net
Multivariate Data Analysis in Spectroscopic Studies
Spectroscopic techniques such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy produce data-rich profiles or "fingerprints" of a sample. frontiersin.org When analyzing this compound, each spectrum can contain hundreds or thousands of variables (e.g., absorbance at each wavelength), making direct interpretation difficult. ethz.ch Multivariate data analysis is essential for navigating this complexity, transforming the data into interpretable models. frontiersin.org
Exploratory data analysis is a primary application, often utilizing Principal Component Analysis (PCA). frontiersin.org PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables known as principal components (PCs). ethz.ch The first few PCs capture the most significant variation within the dataset. By plotting the sample scores on these PCs, analysts can visualize the structure of the data, identifying clusters, trends, or outliers. frontiersin.org For instance, PCA can be applied to the NIR spectra of different production batches of this compound to quickly assess batch-to-batch consistency or to detect deviations from a standard batch.
The table below illustrates a hypothetical outcome of a PCA applied to the spectroscopic data of five different this compound batches. The scores plot would visually separate the batches, while the loadings plot would indicate which spectral regions (wavelengths) are responsible for these differences.
Table 1: Example of Principal Component Analysis Results for Spectroscopic Data of this compound Batches.
| Batch ID | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score | Classification |
|---|---|---|---|
| FUR-001 | -3.12 | 1.54 | Standard |
| FUR-002 | -2.98 | 1.61 | Standard |
| FUR-003 | 4.55 | -0.78 | Outlier (High Impurity) |
| FUR-004 | -3.05 | 1.49 | Standard |
| FUR-005 | 0.25 | -3.11 | Deviant (Process Variation) |
Beyond qualitative analysis, multivariate regression methods like Partial Least Squares (PLS) are used for quantitative predictions. nih.govresearchgate.net PLS regression builds a predictive model that correlates the spectroscopic data (X-matrix) with known concentrations of this compound (Y-matrix) from a set of calibration samples. nih.gov This model can then be used to rapidly and non-destructively predict the concentration of this compound in new, unknown samples based solely on their spectra. frontiersin.org This approach is highly valuable for in-process monitoring and quality control.
Quantitative Analysis Method Development and Validation
For precise and accurate quantification of this compound, particularly for regulatory purposes and quality control, the development and validation of a robust analytical method are critical. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity. nih.govshimadzu.comderpharmachemica.com The development process involves optimizing various parameters to achieve a good separation of this compound from other components in the sample matrix.
A typical Reverse-Phase HPLC (RP-HPLC) method for this compound would be systematically developed by testing different stationary phases (e.g., C18 column), mobile phase compositions (e.g., mixtures of Acetonitrile and an aqueous buffer like Potassium Dihydrogen Orthophosphate), flow rates, and detector wavelengths to achieve a sharp, symmetrical peak with a suitable retention time. derpharmachemica.comresearchgate.net
Table 2: Example of Optimized Chromatographic Conditions for this compound Analysis by RP-HPLC.
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Zodiac C18 (150 mm x 4.6 mm, 3.0 µm) |
| Mobile Phase | Acetonitrile : 0.05% Trifluoroacetic acid in water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Retention Time of this compound | ~4.1 min |
Once the method is developed, it must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure its performance is reliable and suitable for its intended purpose. researchgate.net Validation involves assessing several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards across a specified range. derpharmachemica.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by calculating the percent recovery of a known amount of analyte spiked into a sample matrix. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements and is assessed at different levels (repeatability and intermediate precision). researchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
The results of the validation study are compiled to demonstrate the method's reliability.
Table 3: Summary of Method Validation Parameters for the Quantification of this compound.
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5 - 75 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.12% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | - |
| Robustness | No significant effect on results | %RSD ≤ 2.0% |
Theoretical and Computational Chemistry of Furonol
Quantum Mechanical Studies of Furonol Electronic Structure
Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of this compound. These studies provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern the compound's behavior.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of furan-containing molecules due to its balance of computational cost and accuracy. DFT calculations are based on the principle that the electronic energy of a molecule can be determined from its electron density.
Researchers have employed DFT to study the structural, electronic, and optical properties of various furan (B31954) derivatives. For instance, calculations on chalcone derivatives containing a furan ring have been performed to determine properties like dipole moment and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In one such study, the dipole moment was calculated to be 3.33 Debye, and the HOMO-LUMO energy gap was found to be 3.83 eV using the B3LYP functional with a 6-311++G(d,p) basis set. dergipark.org.tr These calculations are crucial for understanding the molecule's reactivity and its potential in nonlinear optics.
DFT has also been used to investigate the vibrational spectra of furan, providing insights into its anharmonic force fields. researchgate.net Furthermore, studies on the interaction of furan with catalysts, such as the Ziegler-Natta catalyst, have utilized DFT to understand adsorption energies and local reactivity, which is vital for applications in polymer chemistry. mdpi.comresearchgate.net The local reactivity can be analyzed using Fukui functions, which help to identify the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com
Table 1: Selected DFT Calculated Properties of a Furan Derivative
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | 3.33 Debye | B3LYP/6-311++G(d,p) |
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. dtic.mil These methods, while often more computationally intensive than DFT, can provide very accurate results. dtic.mil
The electronic structure of furan has been described using the ab initio complete active space self-consistent field (CASSCF) method. researchgate.net Such studies are critical for understanding the excited states of the molecule and its photochemical behavior, such as ring-opening mechanisms. researchgate.net Molecular orbital analysis, a key component of these studies, provides a detailed understanding of the electronic transitions and reactivity. The analysis of frontier molecular orbitals (FMOs), namely the HOMO and LUMO, is particularly important. For many organic molecules, the nature of these orbitals dictates their electronic and optical properties. ajchem-a.com
For furan, the two lowest-lying singlet excited states have been identified as a Rydberg state and a valence excited state of π → π* type. researchgate.net Understanding the energies and characteristics of these states is crucial for applications in photochemistry and spectroscopy. Ab initio calculations have also been used to investigate conformational preferences in molecules containing furan rings, with methods like Møller-Plesset perturbation theory (MP2) providing insights into the subtle energetic differences between various conformers. nih.gov
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis provide a picture of how this compound and its analogs behave over time and in different environments. These methods are crucial for understanding the flexibility of the molecule and the relative stability of its different shapes.
While specific MD simulations for "this compound" are not available, the principles of such simulations can be applied to understand its behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. Simulating a molecule like this compound in different solvents, for example, would reveal how the solvent affects its conformational preferences and dynamics.
For instance, the effect of solvents on the optical properties of furan-containing molecules has been studied using computational models like the polarizable continuum model (PCM). ajchem-a.com These studies show that the presence of a solvent can significantly alter properties such as the dipole moment and hyperpolarizability. ajchem-a.com Ab initio molecular dynamics (AIMD) is a particularly powerful technique that combines MD with electronic structure calculations, allowing for the simulation of chemical reactions and other processes where the electronic structure changes. dntb.gov.ua
The study of conformational preferences is key to understanding the structure-activity relationships of molecules. For furan-containing systems, computational methods have been used to explore the potential energy surface and identify stable conformers. For example, in hybrid furan-thiophene systems, geometry optimizations and vibrational frequency calculations have been performed to identify planar conformations with low relative energies, which are desirable for applications in organic electronics. olemiss.edu
A crucial aspect for this compound would be the study of its tautomerism. Hydroxylated furans (furanols) are known to exist in equilibrium with their furanone tautomers. Computational studies can predict the relative energies of these tautomers and the energy barriers for their interconversion. This information is vital for understanding the reactivity and biological activity of the compound, as different tautomers may exhibit different properties.
Computational Design and Prediction of this compound Analogs
Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. By modifying the structure of a parent molecule like this compound in silico, it is possible to predict how these changes will affect its electronic, optical, and biological properties.
For example, by substituting different functional groups onto the furan ring, it is possible to tune the HOMO-LUMO gap, which in turn affects the molecule's color and reactivity. Density-functional theory studies have been applied to investigate how substituting the carbon at the 9-position of fluorene with other atoms, including oxygen (as in a furan-like structure), affects the electronic and optical properties. nih.gov Such studies can guide the synthesis of new materials with specific electronic characteristics. nih.gov
The computational design of this compound analogs could involve creating a library of virtual compounds and then using computational methods to screen them for desired properties. This approach, often used in drug discovery and materials science, can significantly accelerate the development of new functional molecules.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Furan |
| 2-hydroxyfuran |
| 3-hydroxyfuran |
| Furanone |
| Chalcone |
| Thiophene |
| Benzothiadiazole |
Environmental Fate and Transformation Research
Environmental Degradation Pathways of Furonol
The degradation of a chemical compound in the environment is governed by a combination of abiotic and biotic processes. For organic molecules like this compound, photodegradation (breakdown by light) and biotransformation (breakdown by organisms) are the primary pathways. Currently, there is a notable absence of specific studies detailing the environmental degradation of this compound. The U.S. Environmental Protection Agency (EPA) has previously noted a general lack of environmental fate data for the furanone class of compounds, which includes this compound. This scarcity of direct research necessitates a broader examination of related compounds to hypothesize potential degradation routes.
Photodegradation Studies
Photodegradation is a key process that can break down chemical contaminants in aquatic environments and on terrestrial surfaces. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the transformation of the parent compound into various degradation products.
Currently, no specific photodegradation studies have been published for this compound (4-hydroxy-2H-furan-5-one). The rate and products of photodegradation are highly dependent on the specific chemical structure and the environmental conditions, such as light intensity, wavelength, and the presence of other substances that can act as photosensitizers. Without experimental data, the photochemical fate of this compound in the environment remains unknown. General principles of photochemistry suggest that the unsaturated lactone ring and hydroxyl group in this compound could be susceptible to direct or indirect photolysis, but dedicated research is required to confirm these potential pathways and identify the resulting photoproducts.
Biotransformation in Environmental Matrices
Biotransformation, carried out by microorganisms in soil, water, and sediment, is a crucial pathway for the environmental breakdown of organic compounds. These processes can lead to the complete mineralization of a compound to carbon dioxide and water or its transformation into other organic molecules.
As with photodegradation, specific research on the biotransformation of this compound in environmental matrices is not available in current scientific literature. The biodegradability of a compound is influenced by its chemical structure and the presence of microbial populations capable of metabolizing it. Furanone compounds are known to be produced by various organisms, from marine algae to bacteria, suggesting that biological pathways for their synthesis and degradation exist in nature. However, without specific studies on this compound, it is not possible to determine its persistence or the nature of its biotransformation products in soil or aquatic systems.
Methodologies for Environmental Monitoring of this compound
Effective environmental monitoring relies on robust analytical methods capable of detecting and quantifying specific chemical compounds in complex matrices such as water, soil, and air. The development of such methods is essential for assessing the extent of environmental contamination and understanding the fate and transport of a substance.
There are currently no standardized or widely published analytical methodologies specifically validated for the environmental monitoring of this compound. However, based on its chemical structure—a small, polar, oxygenated heterocyclic compound—several established analytical techniques could be adapted for its detection.
Potential Analytical Techniques for this compound Monitoring:
| Technique | Detector | Sample Preparation | Applicability Notes |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Headspace analysis, Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction | Suitable for volatile and semi-volatile compounds. Derivatization may be required to improve volatility and chromatographic performance. SPME-GC-MS is a sensitive method for detecting trace levels of organic compounds in water and air. |
| High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) | Mass Spectrometry (MS/MS), UV-Vis Detector, Photodiode Array (PDA) | Solid-Phase Extraction (SPE), Direct Injection (for cleaner samples) | Ideal for polar, non-volatile compounds like this compound. LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for identifying and quantifying contaminants in complex environmental samples. |
These methods, particularly those coupled with mass spectrometry, offer the high sensitivity and selectivity required for trace-level environmental analysis. The development and validation of a specific method for this compound would involve optimizing sample extraction and cleanup procedures, as well as the instrumental conditions to ensure accurate and reliable quantification in various environmental media.
Q & A
How can I formulate a focused research question on Furonol’s pharmacological mechanisms?
- Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry. For example: “What are the dose-dependent effects of this compound on [specific biological pathway] compared to [existing compound] in [cell line/animal model] over a 28-day exposure period?” This approach ensures specificity and testability while aligning with experimental goals . Avoid overly broad questions (e.g., “How does this compound work?”) by refining through a “question funnel” to isolate variables .
Q. What experimental design considerations are critical for studying this compound’s physicochemical properties?
- Key Steps :
Define parameters : Solubility, stability (pH/temperature dependence), and purity thresholds (e.g., HPLC validation).
Control groups : Include inert solvents or structurally analogous compounds to isolate this compound-specific effects.
Replication : Conduct triplicate measurements to assess reproducibility, especially for novel synthesis protocols .
- Report instrument precision (e.g., ±0.01 mg/mL) and justify statistical significance thresholds (e.g., p < 0.05 with Bonferroni correction) .
Q. How should I structure a literature review to identify gaps in this compound research?
- Systematic Approach :
- Conduct a scoping review to map existing studies, categorizing findings by biological targets (e.g., enzyme inhibition, receptor binding) or methodological limitations (e.g., small sample sizes in in vivo studies).
- Use tools like PRISMA flow diagrams to track screened/excluded sources, emphasizing peer-reviewed journals over preprints .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported efficacy across studies?
- Analytical Workflow :
Meta-analysis : Pool data from comparable studies (e.g., IC₅₀ values for this compound against [target protein]) and assess heterogeneity via I² statistics.
Sensitivity analysis : Exclude outliers (e.g., studies with non-standardized dosing) to evaluate robustness.
Contextual factors : Compare experimental conditions (e.g., cell culture media composition, assay temperatures) that may explain variability .
Q. What strategies ensure data integrity in high-throughput screening of this compound derivatives?
- Best Practices :
- Implement blinded analysis to reduce bias in compound activity scoring.
- Use automated quality checks (e.g., Z’-factor ≥0.5 for assay robustness) and flag compounds with anomalous pharmacokinetic profiles (e.g., >90% plasma protein binding).
- Store raw data in FAIR-compliant repositories with metadata on instrumentation and calibration dates .
Q. How do I design a longitudinal study to assess this compound’s chronic toxicity?
- Protocol Design :
Dose-ranging : Establish NOAEL (No Observed Adverse Effect Level) via pilot studies in [model organism].
Endpoints : Monitor biomarkers (e.g., liver enzymes, renal function) at intervals (e.g., weeks 4, 12, 24).
Ethical compliance : Adhere to ICH guidelines for humane endpoints and independent ethics board approvals .
Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?
- Analytical Tools :
- Fit data to Hill equations or logistic regression models to estimate EC₅₀/Emax.
- Address heteroscedasticity with weighted least squares or non-parametric tests (e.g., Kruskal-Wallis) for skewed distributions .
Methodological Pitfalls to Avoid
Q. Why might this compound’s in vitro activity fail to translate to in vivo models?
- Common Issues :
- Bioavailability : Poor solubility or first-pass metabolism. Mitigate via formulation optimization (e.g., nanoemulsions).
- Species differences : Validate target conservation (e.g., sequence homology ≥80% for human vs. rodent receptors) .
Q. How can I improve clarity when reporting this compound’s mechanistic data?
- Writing Standards :
- Avoid undefined jargon (e.g., “significant effect” without p-values).
- Use SI units and define symbols (e.g., Kd = dissociation constant) in figure legends .
Data Presentation and Reproducibility
Q. What visualization techniques enhance interpretability of this compound’s pharmacokinetic data?
Q. How do I address reproducibility challenges in this compound synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
